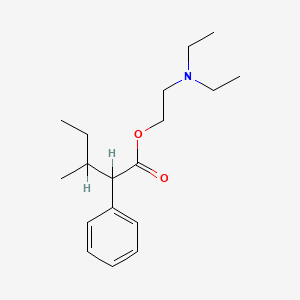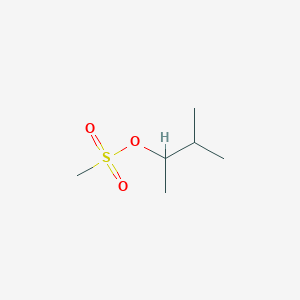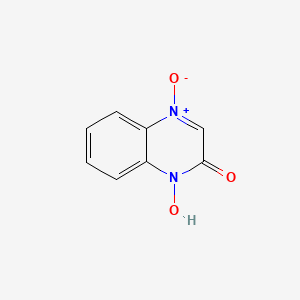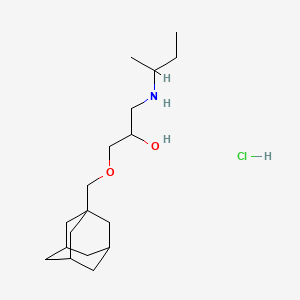
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride
Descripción general
Descripción
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Memantine hydrochloride and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine hydrochloride has been found to have several unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
Memantine hydrochloride acts as a non-competitive 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor antagonist. It binds to the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and blocks the influx of calcium ions into the neuron. This helps to prevent excitotoxicity, which is a process that can lead to neuronal damage and death.
Biochemical and physiological effects:
Memantine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease and to reduce the severity of symptoms in patients with Parkinson's disease. It has also been found to have neuroprotective effects and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine hydrochloride has several advantages for use in lab experiments. It has a high affinity for the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and is a potent antagonist. It also has a long half-life, which allows for sustained inhibition of the receptor. However, Memantine hydrochloride has some limitations as well. It can be difficult to dissolve in water, which can make it challenging to work with in some experiments. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for the use of Memantine hydrochloride in scientific research. One area of interest is the potential use of Memantine hydrochloride in the treatment of traumatic brain injury. It has also been suggested that Memantine hydrochloride may have potential in the treatment of addiction and in the prevention of opioid-induced hyperalgesia. Additionally, there is ongoing research into the use of Memantine hydrochloride in the treatment of various psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, Memantine hydrochloride is a promising compound for use in scientific research. Its unique properties make it a valuable tool for studying the 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride receptor and for investigating potential treatments for several neurological disorders. While there are some limitations to its use, ongoing research is exploring new potential applications for this compound.
Aplicaciones Científicas De Investigación
Memantine hydrochloride has been widely studied for its potential use in the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been found to have potential in the treatment of depression, epilepsy, and neuropathic pain.
Propiedades
IUPAC Name |
1-(1-adamantylmethoxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-3-13(2)19-10-17(20)11-21-12-18-7-14-4-15(8-18)6-16(5-14)9-18;/h13-17,19-20H,3-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKYZMWHHGYMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950544 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride | |
CAS RN |
27866-14-4 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-(2-butylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(butan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






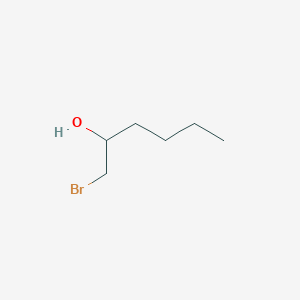
![3-Azabicyclo[3.3.1]non-6-ene, 1,5-dinitro-3-(phenylmethyl)-](/img/structure/B1654751.png)

